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Compound of Interest

Compound Name: (Rac)-Tanomastat

Cat. No.: B15575373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemic synthesis pathway and

chemical properties of (Rac)-Tanomastat. The information is intended to support research,

development, and scientific understanding of this matrix metalloproteinase (MMP) inhibitor.

Chemical Properties of (Rac)-Tanomastat
(Rac)-Tanomastat is a non-peptidic biphenyl compound that functions as a potent inhibitor of

matrix metalloproteinases.[1][2][3] Its chemical and physical properties are summarized in the

table below.
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Property Value Reference(s)

IUPAC Name

(±)-4-[4-(4-

chlorophenyl)phenyl]-4-oxo-2-

(phenylsulfanylmethyl)butanoic

acid

[2]

Synonyms (Rac)-BAY 12-9566 [2]

Molecular Formula C₂₃H₁₉ClO₃S [2][3]

Molecular Weight 410.9 g/mol [2]

CAS Number 179545-76-7 (for racemic form)

Melting Point 110-112°C [4]

Appearance White Solid [4]

Solubility Soluble in DMSO [5]

(Rac)-Tanomastat Synthesis Pathway
The synthesis of (Rac)-Tanomastat can be achieved through a multi-step process. A plausible

synthetic route is outlined below, based on established organic chemistry principles. The

pathway commences with a Friedel-Crafts acylation to form the biphenyl-butanoic acid

backbone, followed by α-bromination and subsequent nucleophilic substitution to introduce the

phenylthiomethyl group.

This procedure is adapted from the synthesis of similar 4-oxo-4-arylbutanoic acids.

Materials: 4-chlorobiphenyl, succinic anhydride, anhydrous aluminum chloride (AlCl₃),

nitrobenzene (solvent), crushed ice, concentrated hydrochloric acid, sodium carbonate

solution, water.

Procedure:

To a cooled and stirred suspension of anhydrous aluminum chloride in nitrobenzene, add

succinic anhydride.
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Slowly add 4-chlorobiphenyl to the mixture, maintaining a low temperature.

After the addition is complete, allow the reaction mixture to stir at room temperature for

several hours until the reaction is complete (monitored by TLC).

Pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to

decompose the aluminum chloride complex.

Separate the organic layer and extract the aqueous layer with a suitable solvent.

Wash the combined organic layers with water, sodium carbonate solution, and again with

water.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the

crude product.

Recrystallize the crude product from a suitable solvent to obtain pure 4-(4'-chloro-[1,1'-

biphenyl]-4-yl)-4-oxobutanoic acid.

This procedure is based on the Hell-Volhard-Zelinsky reaction for α-bromination of carboxylic

acids.

Materials: 4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, bromine (Br₂), phosphorus

tribromide (PBr₃) (catalytic amount), inert solvent (e.g., CCl₄).

Procedure:

In a flask equipped with a reflux condenser and a dropping funnel, dissolve the starting

keto acid in an inert solvent.

Add a catalytic amount of phosphorus tribromide.

Slowly add bromine to the reaction mixture at room temperature.

Gently heat the mixture to initiate the reaction, which is evident by the evolution of HBr

gas.

Continue heating until the bromine color disappears.
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Cool the reaction mixture and remove the solvent under reduced pressure.

The crude α-bromo acid can be purified by recrystallization.

This final step involves a nucleophilic substitution of the α-bromo acid with thiophenol.

Materials: (Rac)-2-bromo-4-(4'-chloro-[1,1'-biphenyl]-4-yl)-4-oxobutanoic acid, thiophenol, a

suitable base (e.g., sodium hydroxide or triethylamine), a polar aprotic solvent (e.g., DMF or

acetone).

Procedure:

Dissolve the α-bromo acid in a suitable polar aprotic solvent.

In a separate flask, prepare the sodium thiophenoxide by reacting thiophenol with an

equimolar amount of sodium hydroxide in the same solvent.

Slowly add the solution of the α-bromo acid to the sodium thiophenoxide solution at room

temperature.

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Pour the reaction mixture into water and acidify with a dilute acid (e.g., HCl) to precipitate

the product.

Filter the precipitate, wash with water, and dry.

The crude (Rac)-Tanomastat can be purified by recrystallization from a suitable solvent.
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Step 1: Friedel-Crafts Acylation

Step 2: α-Bromination

Step 3: Nucleophilic Substitution
4-chlorobiphenyl

4-(4'-chloro-[1,1'-biphenyl]-4-yl)-
4-oxobutanoic acidAlCl3, Nitrobenzene

Succinic_anhydride

(Rac)-2-bromo-4-(4'-chloro-[1,1'-biphenyl]-4-yl)-
4-oxobutanoic acid

Br2, PBr3 (cat.)

(Rac)-Tanomastat

Base (e.g., NaOH)

Thiophenol

Click to download full resolution via product page

Caption: Synthesis pathway of (Rac)-Tanomastat.

Mechanism of Action and Signaling Pathway
Tanomastat is a potent inhibitor of several matrix metalloproteinases (MMPs), with particularly

strong activity against MMP-2, MMP-3, and MMP-9.[1][6] MMPs are a family of zinc-dependent

endopeptidases that play a crucial role in the degradation of the extracellular matrix (ECM). In

the context of cancer, elevated MMP activity is associated with tumor growth, invasion,

angiogenesis, and metastasis.

By inhibiting MMPs, Tanomastat disrupts these pathological processes. The degradation of the

ECM by MMPs releases various growth factors and cytokines that are sequestered within the

matrix, which can then promote tumor cell proliferation and survival. Furthermore, the

breakdown of the ECM barrier is a critical step for cancer cells to invade surrounding tissues

and metastasize to distant organs.

The inhibition of MMP-2 and MMP-9 by Tanomastat can modulate several downstream

signaling pathways that are critical for cancer progression. These include the PI3K/Akt and

MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival.

Additionally, MMPs can influence the NF-κB signaling pathway, which is involved in

inflammation and cell survival.
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Caption: Signaling pathway of Tanomastat's anti-cancer activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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